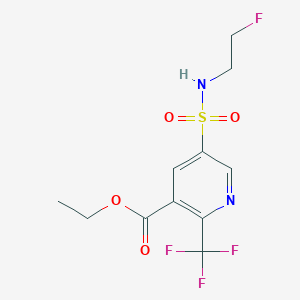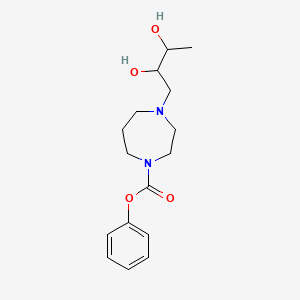![molecular formula C14H17F3N2O2 B6750996 4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one](/img/structure/B6750996.png)
4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one is a chemical compound with the molecular formula C14H17F3N2O2. This compound is characterized by the presence of a trifluoroethoxy group attached to an aniline moiety, which is further connected to an azepan-2-one ring. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroethoxy group.
Scientific Research Applications
4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one involves its interaction with molecular targets, such as enzymes and receptors The trifluoroethoxy group plays a crucial role in modulating the compound’s binding affinity and specificity The compound may inhibit or activate specific pathways, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: A precursor in the synthesis of 4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one, sharing the trifluoroethoxy group.
Azepan-2-one: The core structure of the compound, which can be modified to produce various derivatives.
Trifluoroethoxy-substituted compounds: Other compounds with trifluoroethoxy groups that exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the trifluoroethoxy group and the azepan-2-one ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. The presence of the trifluoroethoxy group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-(2,2,2-trifluoroethoxy)anilino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)9-21-12-6-2-1-5-11(12)19-10-4-3-7-18-13(20)8-10/h1-2,5-6,10,19H,3-4,7-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMEMVTJSWFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)NC1)NC2=CC=CC=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-[(1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B6750920.png)
![N-butyl-2-[4-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B6750924.png)
![Methyl 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-3-phenylpropanoate](/img/structure/B6750931.png)
![N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide](/img/structure/B6750950.png)




![2-[5-[(4-Fluoro-3-methylphenyl)methylamino]-2-methylbenzimidazol-1-yl]propane-1,3-diol](/img/structure/B6750981.png)
![4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one](/img/structure/B6750986.png)
![Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate](/img/structure/B6750991.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine](/img/structure/B6750994.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine](/img/structure/B6751000.png)
![N-methyl-2-[4-[[5-(trifluoromethyl)-1H-pyrrol-2-yl]methylamino]pyrazol-1-yl]acetamide](/img/structure/B6751002.png)
